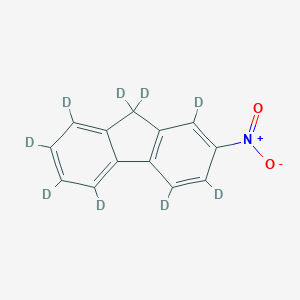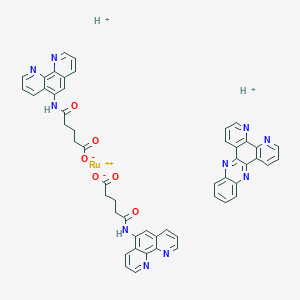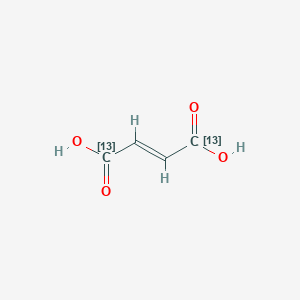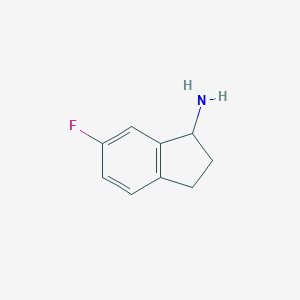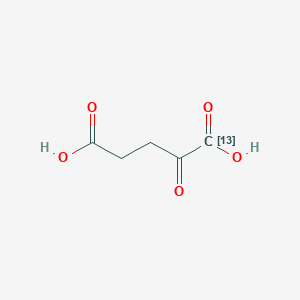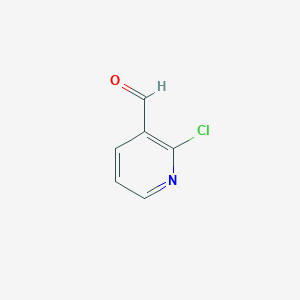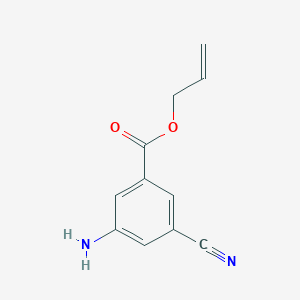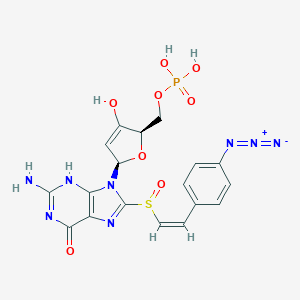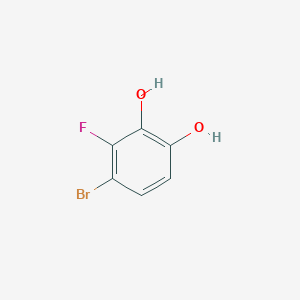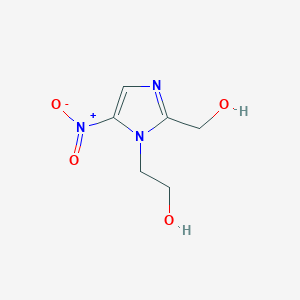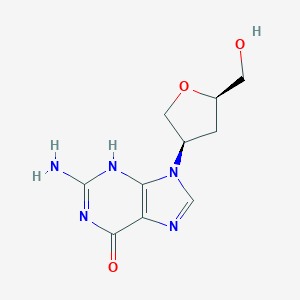![molecular formula C8H12N2O3 B135346 (7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 132714-93-3](/img/structure/B135346.png)
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is commonly used as a muscle relaxant and antispastic agent in the treatment of multiple sclerosis, cerebral palsy, and spinal cord injuries.
Wirkmechanismus
(R)-baclofen acts on the GABA-B receptor, which is a metabotropic receptor that regulates the release of several neurotransmitters, including GABA, glutamate, and dopamine. By activating the GABA-B receptor, (R)-baclofen inhibits the release of these neurotransmitters, leading to a decrease in neuronal excitability and a reduction in muscle tone. It also has anxiolytic and antinociceptive effects, which are thought to be mediated by its action on the GABA-B receptor.
Biochemische Und Physiologische Effekte
(R)-baclofen has several biochemical and physiological effects, including the reduction of muscle tone and spasticity, the modulation of neurotransmitter release, and the reduction of anxiety and pain. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in several disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-baclofen has several advantages for lab experiments, including its well-characterized pharmacology, its ability to selectively activate the GABA-B receptor, and its availability as a pure enantiomer. However, it also has some limitations, including its low solubility in water, its potential for off-target effects, and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of (R)-baclofen, including the development of more selective GABA-B receptor agonists, the investigation of its potential use in the treatment of other neurological and gastrointestinal disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, more research is needed to determine the optimal dosing and administration of (R)-baclofen for different indications, as well as its potential for long-term use.
Synthesemethoden
(R)-baclofen can be synthesized using several methods, including resolution of racemic baclofen, asymmetric synthesis, and chiral pool synthesis. One of the most common methods is the resolution of racemic baclofen, which involves the separation of the enantiomers of baclofen using chiral chromatography. Asymmetric synthesis involves the use of chiral reagents to selectively produce one enantiomer of baclofen. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer of baclofen.
Wissenschaftliche Forschungsanwendungen
(R)-baclofen has been extensively studied for its therapeutic potential in several neurological disorders, including addiction, anxiety, depression, epilepsy, and pain. It has also been investigated for its potential use in the treatment of gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS). Additionally, (R)-baclofen has been studied for its potential use in the treatment of alcohol and opioid addiction, as it has been shown to reduce craving and withdrawal symptoms.
Eigenschaften
CAS-Nummer |
132714-93-3 |
|---|---|
Produktname |
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(7R,8aS)-7-hydroxy-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-9-4-7(12)10-3-5(11)2-6(10)8(9)13/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
RPAGCRFOZDSNSZ-RITPCOANSA-N |
Isomerische SMILES |
CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CN1CC(=O)N2CC(CC2C1=O)O |
Kanonische SMILES |
CN1CC(=O)N2CC(CC2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



